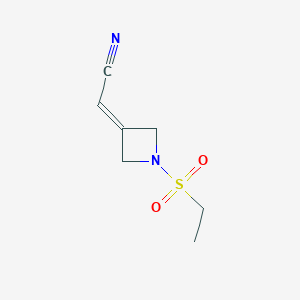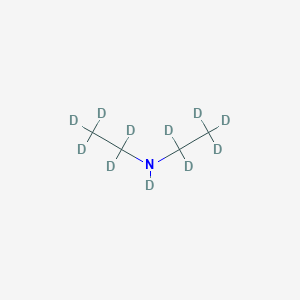![molecular formula C16H9ClN2 B1427092 2-Chlorodibenzo[f,h]quinoxaline CAS No. 1202564-31-5](/img/structure/B1427092.png)
2-Chlorodibenzo[f,h]quinoxaline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoxaline has been extensively studied. A primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .Molecular Structure Analysis
The molecular structure of 2-Chlorodibenzo[f,h]quinoxaline is defined by its linear formula: C16H9ClN2 . It’s a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .Chemical Reactions Analysis
The reaction of 2,3-dichloroquinoxaline with thiourea affords a product in moderate to good yields . The best yield of quinoxaline-2,3(1H,4H)-dithione was synthesized by treatment with sodium hydrogen sulfide(NaSH) in ethanol under reflux for 5 h followed by neutralization with acid .Physical And Chemical Properties Analysis
2-Chlorodibenzo[f,h]quinoxaline has a molecular weight of 264.71 g/mol. Quinoxaline is a low melting solid and is miscible in water . It is a weak base and can form salts with acids .Wissenschaftliche Forschungsanwendungen
-
Bioactive Molecules
-
Dyes and Fluorescent Materials
-
Electroluminescent Materials
-
Organic Sensitizers for Solar Cell Applications
-
Polymeric Optoelectronic Materials
-
Pharmacological Effects
-
Transition-Metal-Free Synthesis
-
Functional Group Decoration
-
Transition-Metal-Free Synthesis
-
Functional Group Decoration
-
Condensation Reactions
Safety And Hazards
2-Chlorodibenzo[f,h]quinoxaline has certain safety information associated with it. It has hazard statements H302;H315;H320;H335, which indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Quinoxalines have several prominent pharmacological effects and diverse therapeutic uses, making them a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia . Due to the current pandemic situation, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Therefore, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .
Eigenschaften
IUPAC Name |
3-chlorophenanthro[9,10-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2/c17-14-9-18-15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)16(15)19-14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYJCWNQZBKYKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC(=CN=C24)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorodibenzo[f,h]quinoxaline | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(S)-methyl 4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B1427025.png)
![(9S)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one](/img/structure/B1427026.png)

![2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1427029.png)
![Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1427031.png)